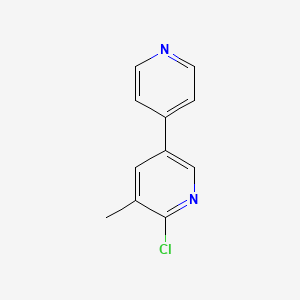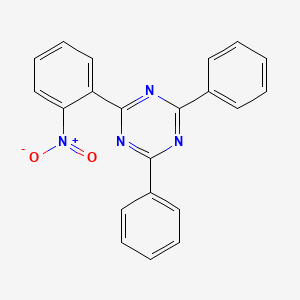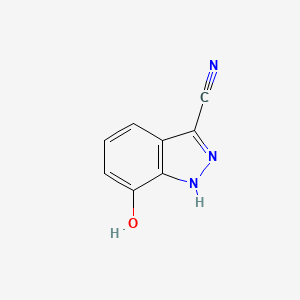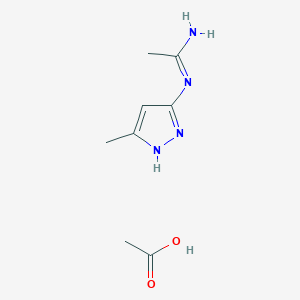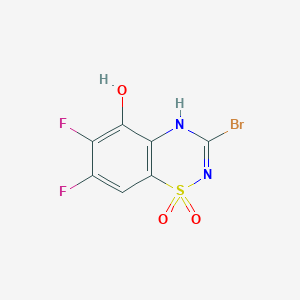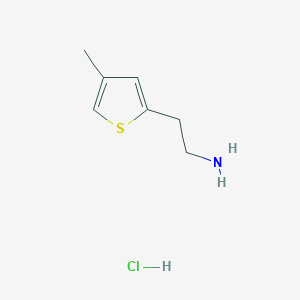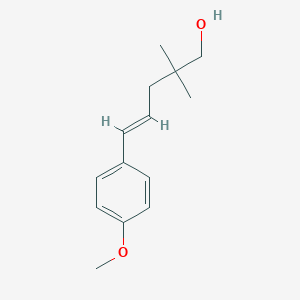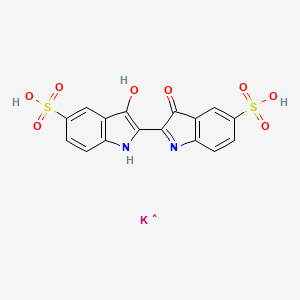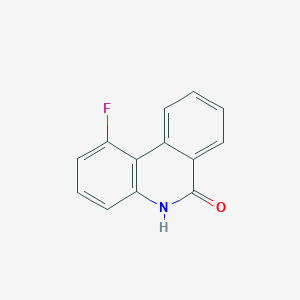
1-Fluorophenanthridin-6(5h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluorophenanthridin-6(5H)-one is an organic compound belonging to the phenanthridine family Phenanthridines are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Fluorophenanthridin-6(5H)-one can be synthesized through several methods. One common approach involves the fluorination of phenanthridin-6(5H)-one. This can be achieved using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction typically proceeds in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Fluorophenanthridin-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted phenanthridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Fluorophenanthridin-6(5H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules with potential biological activities.
Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins, which can provide insights into its potential as a therapeutic agent.
Medicine: Investigated for its potential pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes, particularly in the field of fluorinated organic compounds.
Mécanisme D'action
The mechanism of action of 1-Fluorophenanthridin-6(5H)-one involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, potentially leading to inhibition or activation of biological pathways. For example, it may inhibit DNA topoisomerases, enzymes crucial for DNA replication and transcription, thereby exhibiting anticancer properties.
Comparaison Avec Des Composés Similaires
Phenanthridin-6(5H)-one: The non-fluorinated parent compound.
2-Fluorophenanthridin-6(5H)-one: A positional isomer with the fluorine atom at the 2-position.
1-Chlorophenanthridin-6(5H)-one: A halogenated analog with a chlorine atom instead of fluorine.
Uniqueness: 1-Fluorophenanthridin-6(5H)-one is unique due to the presence of the fluorine atom at the 1-position, which can significantly influence its chemical reactivity and biological activity compared to its non-fluorinated and other halogenated counterparts. The fluorine atom’s electronegativity and small size can enhance the compound’s stability and ability to interact with biological targets, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C13H8FNO |
|---|---|
Poids moléculaire |
213.21 g/mol |
Nom IUPAC |
1-fluoro-5H-phenanthridin-6-one |
InChI |
InChI=1S/C13H8FNO/c14-10-6-3-7-11-12(10)8-4-1-2-5-9(8)13(16)15-11/h1-7H,(H,15,16) |
Clé InChI |
WIPNASUAHKPHJB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C=CC=C3F)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


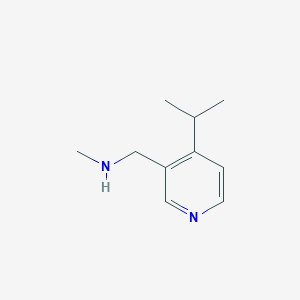


![5-Methyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13132580.png)
